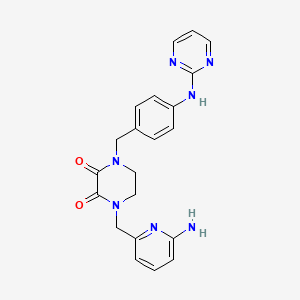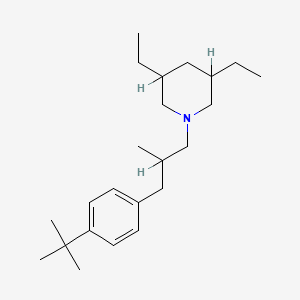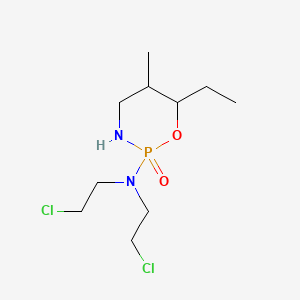
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-ethyl-5-methyl-1,3,2-oxazaphosphorine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .
Industrial Production Methods
In industrial settings, the production of cyclophosphamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves careful control of temperature, pressure, and reaction time to achieve the desired results .
化学反应分析
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form active metabolites such as 4-hydroxycyclophosphamide and aldophosphamide.
Reduction: Reduction reactions can convert cyclophosphamide into less active or inactive forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with DNA, leading to cross-linking and strand breakage.
Common Reagents and Conditions
Common reagents used in the reactions of cyclophosphamide include oxidizing agents like cytochrome P450 enzymes, which facilitate the formation of active metabolites. The reactions typically occur under physiological conditions, such as in the liver where metabolic activation takes place .
Major Products Formed
The major products formed from the reactions of cyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites are responsible for the compound’s cytotoxic effects .
科学研究应用
Cyclophosphamide has a wide range of scientific research applications, including:
作用机制
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary molecular targets are the N7 position of guanine bases in DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately causing cell death . The pathways involved include the activation of cytochrome P450 enzymes in the liver, which convert cyclophosphamide into its active forms .
相似化合物的比较
Similar Compounds
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Chlorambucil: A nitrogen mustard used primarily in the treatment of chronic lymphocytic leukemia.
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted delivery to cancer cells . Its versatility and effectiveness make it a cornerstone in cancer chemotherapy .
属性
CAS 编号 |
78219-98-4 |
|---|---|
分子式 |
C10H21Cl2N2O2P |
分子量 |
303.16 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-6-ethyl-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C10H21Cl2N2O2P/c1-3-10-9(2)8-13-17(15,16-10)14(6-4-11)7-5-12/h9-10H,3-8H2,1-2H3,(H,13,15) |
InChI 键 |
ZULRCOHEQPQWAX-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(CNP(=O)(O1)N(CCCl)CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
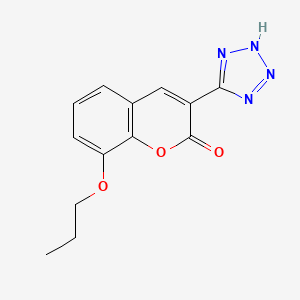
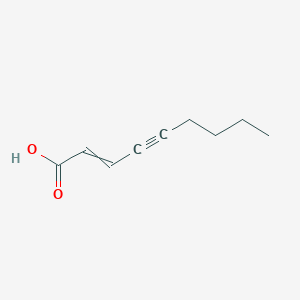

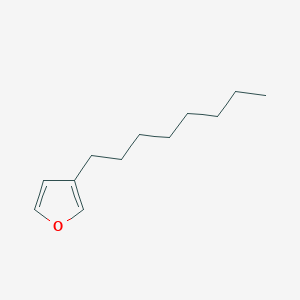
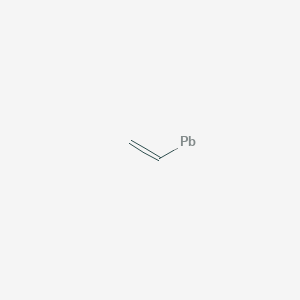
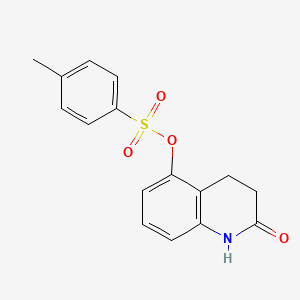
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
